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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of 2-chloro-N-phenylaniline, a significant chemical

intermediate. It covers its chemical identity, synthesis protocols, and its role as a scaffold in

various applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Data
2-chloro-N-phenylaniline, also known as 2-Chlorodiphenylamine, is an aromatic amine. Its

structure features a phenyl group and a 2-chlorophenyl group bonded to a central nitrogen

atom. This substitution pattern is crucial for its chemical properties and reactivity.
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Property Value Source

IUPAC Name 2-chloro-N-phenylaniline

Synonyms

N-Phenyl-2-chloroaniline, 2-

Chlorodiphenylamine, (2-

Chloro-phenyl)-phenyl-amine

CAS Number 1205-40-9

Molecular Formula C₁₂H₁₀ClN

Molecular Weight 203.67 g/mol

InChI Key
CASDLXCHUTYPAO-

UHFFFAOYSA-N

Canonical SMILES
C1=CC=C(C=C1)NC2=CC=C

C=C2Cl

Prominent Synthetic Methodologies
The synthesis of 2-chloro-N-phenylaniline primarily relies on modern cross-coupling reactions

that efficiently form the critical carbon-nitrogen (C-N) bond. Classical methods have also been

refined to improve yield and sustainability.

a) Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cornerstone of modern organic

synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl

halides with amines.

Reactants: 1-bromo-2-chlorobenzene (or a similar aryl halide) and aniline.

Catalyst System: A palladium source (e.g., Pd₂(dba)₃ -

tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., XPhos, SPhos, or

other biaryl phosphine ligands).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS).

Solvent: An anhydrous, aprotic solvent like toluene or dioxane.
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Procedure: The aryl halide, aniline, base, and ligand are combined in the solvent under an

inert atmosphere (e.g., argon or nitrogen). The palladium catalyst is then added, and the

mixture is heated (typically between 80-110 °C) until the reaction is complete, as monitored

by techniques like TLC or GC-MS. The product is then isolated through standard workup

procedures involving extraction and purification by column chromatography.

b) Ullmann Condensation: A classical copper-catalyzed method for the formation of

diarylamines.

Reactants: 2-chloroaniline and iodobenzene (or bromobenzene).

Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

Base: A base such as potassium carbonate (K₂CO₃) is often required.

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).

Procedure: The reactants, catalyst, and base are heated at high temperatures (often >150

°C) for an extended period. The reaction progress is monitored, and upon completion, the

product is isolated via extraction and purified.

c) Two-Step Suzuki Coupling and Reduction: This route offers a controlled, multi-step approach

to the target molecule.

Step 1: Suzuki Coupling:

Reactants: o-chloronitrobenzene and phenylboronic acid.

Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride

(Pd(PPh₃)₂Cl₂).

Base and Solvent: A base like sodium carbonate in a biphasic system of toluene and

water.

Procedure: The reactants are coupled under heating to form the intermediate, 2-chloro-2'-

nitrobiphenyl.
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Step 2: Nitro Group Reduction:

Reactant: 2-chloro-2'-nitrobiphenyl intermediate.

Reducing Agent: Reagents such as iron powder in acidic conditions (e.g., with HCl or

acetic acid) or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

Procedure: The nitro intermediate is reduced to the primary amine, yielding the final 2-
chloro-N-phenylaniline product.
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Caption: Synthetic pathways to 2-chloro-N-phenylaniline.
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Applications in Drug Development and Materials
Science
While direct research into the biological activities of 2-chloro-N-phenylaniline is limited, its

core structure is of significant interest to medicinal chemists and materials scientists.

Scaffold for Bioactive Molecules: The N-phenylaniline framework is a key structural motif in

many biologically active compounds. The diarylamine structure is a known scaffold for

developing fungicides. Furthermore, modifying the N-phenylaniline backbone, for instance

into N-phenyl-glycine derivatives, has been shown to produce compounds with significant

anti-inflammatory activity. The introduction of a chlorine atom can modulate the electronic

and hydrophobic properties of the parent molecule, potentially enhancing its interaction with

biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with

over 250 FDA-approved drugs featuring at least one chlorine atom.

Intermediate in Pharmaceutical Synthesis: 2-chloro-N-phenylaniline is recognized as

"Diclofenac Impurity 19". Diclofenac is a widely used nonsteroidal anti-inflammatory drug

(NSAID). This identifies the compound as a key intermediate or a potential byproduct in the

manufacturing process of important pharmaceuticals, making its synthesis and

characterization critical for drug quality control.

Building Block for Advanced Materials: The N-phenylaniline core is fundamental to a class of

electroactive polymers. Copolymers involving aniline derivatives are explored for their

applications in materials science, such as in the development of sensors, corrosion-resistant

coatings, and electronic devices. The specific substitutions on the phenyl rings can fine-tune

the polymer's electronic and physical properties.
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Role of 2-chloro-N-phenylaniline as a Chemical Scaffold
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Caption: Role of 2-chloro-N-phenylaniline as a chemical scaffold.

Reactivity and Characterization
The reactivity of 2-chloro-N-phenylaniline is dictated by the interplay of the secondary amine

and the two substituted aromatic rings. The amine nitrogen's lone pair is delocalized over both

rings, making it a weak base. The chlorine atom deactivates its attached ring towards

electrophilic substitution while directing incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization: The structure of 2-chloro-N-phenylaniline and its derivatives

is typically confirmed using a suite of spectroscopic techniques.
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Technique Expected Observations

¹H NMR

Distinct signals for the amine proton (N-H) and

aromatic protons. The chemical shifts and

coupling patterns reveal the substitution pattern

on both phenyl rings.

¹³C NMR

Resonances for all 12 carbon atoms. The

carbons bonded to nitrogen and chlorine (ipso-

carbons) are typically downfield due to the

electronegativity of these atoms.

Mass Spec.

The molecular ion peak (M+) will show a

characteristic isotopic pattern (M+2 peak) with

an intensity approximately one-third of the M+

peak, confirming the presence of a single

chlorine atom.

IR Spec.

Characteristic absorption bands for N-H

stretching (for the secondary amine), C-N

stretching, and aromatic C-H and C=C

stretching.

This comprehensive overview provides researchers and drug development professionals with

the foundational knowledge required to effectively synthesize, characterize, and utilize 2-
chloro-N-phenylaniline in their scientific endeavors.

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-chloro-N-
phenylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072502#iupac-name-for-2-chloro-n-phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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